8-Acetyl-7-hydroxycoumarin
CAS No.: 6748-68-1
Cat. No.: VC21314858
Molecular Formula: C11H8O4
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6748-68-1 |
|---|---|
| Molecular Formula | C11H8O4 |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 8-acetyl-7-hydroxychromen-2-one |
| Standard InChI | InChI=1S/C11H8O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10/h2-5,13H,1H3 |
| Standard InChI Key | XWYMACPLPPQCHC-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O |
| Canonical SMILES | CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O |
Introduction
Chemical Structure and Properties
8-Acetyl-7-hydroxycoumarin consists of a coumarin core scaffold with specific functional group modifications. The structural characteristics include a lactone ring fused with a benzene ring, forming the basic coumarin structure, with an acetyl group at position 8 and a hydroxyl group at position 7.
Structural Representation
The compound is characterized by its distinctive molecular structure that contributes to its biological activities. The lactone ring of the coumarin structure provides potential for hydrogen bonding, while the acetyl and hydroxyl groups serve as important functional moieties for receptor interactions.
Molecular Features
8-Acetyl-7-hydroxycoumarin possesses several key molecular features that contribute to its chemical behavior and potential biological activities:
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Molecular Formula: C11H8O4
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Molecular Weight: 204.18 g/mol
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Exact Mass: 204.04225873 Da
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Hydrogen Bond Donor Count: 1
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Hydrogen Bond Acceptor Count: 4
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Rotatable Bond Count: 1
These properties influence the compound's pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion profiles, which are essential considerations for potential therapeutic applications.
Nomenclature and Identification
Systematic and Common Names
The compound is known by several names in scientific literature and chemical databases. These identifiers are crucial for accurate referencing in research and regulatory documentation.
Table 1: Nomenclature and Identification Information
| Identifier Type | Value |
|---|---|
| IUPAC Name | 8-acetyl-7-hydroxychromen-2-one |
| Common Name | 8-Acetyl-7-hydroxycoumarin |
| CAS Registry Number | 6748-68-1 |
| European Community (EC) Number | 623-154-6 |
| InChI | InChI=1S/C11H8O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10 |
| InChIKey | XWYMACPLPPQCHC-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O |
Database Identifiers
The compound is registered in various chemical and biological databases, providing researchers with access to comprehensive information for investigative purposes.
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PubChem CID: 5411574
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ChEMBL ID: CHEMBL446518
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DSSTox Substance ID: DTXSID40419935
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Pharos Ligand ID: 5U1RB7Z4G9CF
The availability of these identifiers facilitates cross-referencing across different research platforms and ensures consistency in compound identification.
Physical and Chemical Properties
Physicochemical Characteristics
The physical and chemical properties of 8-Acetyl-7-hydroxycoumarin determine its behavior in various environments and its suitability for different applications.
Table 2: Key Physicochemical Properties
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 204.18 g/mol | Influences diffusion across biological membranes |
| LogP (XLogP3-AA) | 1.8 | Moderate lipophilicity, suggesting balanced membrane permeability |
| Hydrogen Bond Donors | 1 | Contributes to solubility and binding interactions |
| Hydrogen Bond Acceptors | 4 | Important for target recognition and binding |
| Rotatable Bonds | 1 | Low molecular flexibility, potentially affecting binding conformations |
These properties collectively influence the compound's pharmacological behavior, including its absorption, distribution, binding affinity to biological targets, and metabolic stability.
Biological and Pharmacological Activities
Relationship to Umbelliferone Derivatives
8-Acetyl-7-hydroxycoumarin belongs to the broader class of umbelliferone (7-hydroxycoumarin) derivatives, which have demonstrated various biological and pharmaceutical properties. The parent compound, umbelliferone, and its derivatives have shown anti-inflammatory, antioxidant, antineurodegenerative, antipsychotic, antiepileptic, antidiabetic, and chemotherapeutic activities .
Neurological Applications
Derivatives of coumarins similar to 8-Acetyl-7-hydroxycoumarin have shown promising results as ligands for neurotransmitter receptors. For example, aryl/heteroarylpiperazinyl derivatives of the related compound 8-acetyl-7-hydroxy-4-methylcoumarin have demonstrated high affinity to the 5-HT1A receptors, with some compounds showing binding affinities in the nanomolar range .
This suggests potential applications in the treatment of neurological and psychiatric disorders, particularly those involving serotonergic pathways such as depression and anxiety disorders.
| Hazard Category | Classification | Hazard Statement |
|---|---|---|
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Signal Word | Warning | |
| Precautionary Statements | P264+P265, P280, P305+P351+P338, P337+P317 | Proper handling and response measures |
This classification is based on aggregated information from multiple notifications to the European Chemicals Agency (ECHA) Classification and Labelling Inventory .
Research Applications
Medicinal Chemistry Applications
The structural features of 8-Acetyl-7-hydroxycoumarin make it a valuable scaffold for medicinal chemistry research. The compound serves as a starting point for the development of derivatives with enhanced biological activities through various modification strategies:
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Substitution at the acetyl group
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Modification of the 7-hydroxy position
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Introduction of additional functional groups to the coumarin core
These structural modifications can be designed to optimize properties such as receptor selectivity, binding affinity, metabolic stability, and bioavailability.
Synthesis Methods
Modern Synthetic Approaches
Recent advances in synthetic methodologies have introduced more efficient approaches for coumarin synthesis:
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Microwave-assisted synthesis: Faster reaction times and higher yields, as demonstrated for related compounds
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Green chemistry approaches: Using environmentally friendly solvents and catalysts
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Flow chemistry: Continuous processes for scalable production
These modern approaches offer advantages in terms of efficiency, sustainability, and scalability for the synthesis of 8-Acetyl-7-hydroxycoumarin and its derivatives.
Structure-Activity Relationships
Key Structural Features
Understanding the structure-activity relationships (SAR) of 8-Acetyl-7-hydroxycoumarin is essential for rational drug design. Based on studies of similar compounds, several structural features appear to be important for biological activities:
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The coumarin core provides a rigid scaffold that positions functional groups optimally for target interactions
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The 7-hydroxy group often participates in hydrogen bonding with target proteins, as seen in molecular docking studies of related compounds
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The acetyl group at position 8 introduces additional hydrogen bond acceptor capacity and can influence the electronic properties of the coumarin system
These features collectively contribute to the compound's binding profile and pharmacological activities.
Molecular Docking Insights
Molecular docking studies of related coumarin derivatives have provided insights into binding modes with biological targets. For example, studies with TNF-α have shown H-bond formation between the carbonyl group of the coumarin ring and amino acid residues such as Tyr151, along with π-π interactions between the benzene ring and Tyr119 .
Similar interactions may be relevant for 8-Acetyl-7-hydroxycoumarin, suggesting potential mechanisms for its biological activities and providing direction for further structural optimization.
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